molecular formula C14H19BN2O3 B577597 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile CAS No. 1218791-35-5

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Cat. No.: B577597
CAS No.: 1218791-35-5
M. Wt: 274.127
InChI Key: PFKXCMXVFNDOFO-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester derivative of nicotinonitrile. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-methoxypyridine-5-boronic acid pinacol ester , are often used in the synthesis of novel copolymers . These copolymers can interact with various biological targets, depending on their specific structure and properties.

Mode of Action

Similar compounds, like 2-methoxypyridine-5-boronic acid pinacol ester , are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s worth noting that boronic acids and their derivatives, like this compound, are often used in the synthesis of pharmaceuticals and fine chemicals . They can participate in various chemical reactions, potentially affecting multiple biochemical pathways.

Result of Action

Given its structural similarity to other boronic acid derivatives, it may have potential applications in the synthesis of pharmaceuticals and fine chemicals .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the stability of boronic acids and their derivatives can be affected by pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxy-5-bromonicotinonitrile and bis(pinacolato)diboron.

    Catalyst: A palladium catalyst, such as Pd(dppf)Cl2, is commonly used.

    Base: Potassium carbonate (K2CO3) is employed as the base.

    Solvent: The reaction is carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Conditions: The mixture is heated to a temperature range of 80-100°C for several hours.

The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired boronic ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often utilized to enhance efficiency and yield. The use of high-throughput screening for catalyst and condition optimization is also common to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes several types of reactions:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronic ester group.

    Amines: From reduction of the nitrile group.

Scientific Research Applications

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Utilized in the synthesis of biologically active compounds and probes for studying biological processes.

    Industry: Employed in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-bromonicotinonitrile: A precursor in the synthesis of the target compound.

    Bis(pinacolato)diboron: Another boronic ester used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic syntheses.

Uniqueness

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides versatility in synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

This compound’s unique structure and reactivity make it a powerful tool in modern organic synthesis, with broad applications across multiple scientific disciplines.

Properties

IUPAC Name

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-6-18-12-10(8-16)7-11(9-17-12)15-19-13(2,3)14(4,5)20-15/h7,9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKXCMXVFNDOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675171
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-35-5
Record name 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-ethoxypyridine-5-boronic acid, pinacol ester
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